2-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Overview
Description
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a dimethylamino group attached to a methylpropanoic acid backbone. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as itopride , are known to interact with acetylcholine esterase and dopamine D2 receptors . These targets play crucial roles in various physiological processes, including neurotransmission and muscle contraction .
Mode of Action
Based on its structural similarity to itopride , it may also exhibit acetylcholinesterase inhibitory activity and dopamine D2 receptor antagonistic activity . This could result in increased acetylcholine levels and decreased dopamine activity, potentially affecting various physiological processes.
Biochemical Pathways
Compounds with similar structures, such as itopride , are known to affect pathways related to neurotransmission and muscle contraction
Pharmacokinetics
Similar compounds like itopride are known to be rapidly distributed and mainly metabolized in the liver . The impact of these properties on the bioavailability of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride would need further investigation.
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, where it acts as an inhibitor. The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses such as proliferation and apoptosis . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction. For example, its binding to acetylcholinesterase results in enzyme inhibition, which in turn affects neurotransmitter levels in the synaptic cleft . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or other degradation processes, leading to a decrease in its efficacy . In in vitro studies, the temporal effects of this compound have been observed to include changes in cellular responses such as altered gene expression and metabolic activity over extended periods of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response, beyond which the effects may become detrimental.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating the activity of key enzymes involved in metabolic processes . For instance, it may affect the glycolytic pathway by inhibiting enzymes such as hexokinase or phosphofructokinase, leading to changes in glucose metabolism and energy production within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), which facilitate its uptake and accumulation in specific cellular compartments . Additionally, binding proteins may interact with this compound, influencing its localization and distribution within the cell.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride typically involves the reaction of 2-(Dimethylamino)-2-methylpropanol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
2-(Dimethylamino)-2-methylpropanol+HCl→2-(Dimethylamino)-2-methylpropanoic acid hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-(Dimethylamino)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
2-(Dimethylamino)ethanol: Shares the dimethylamino group but differs in the backbone structure.
2-(Dimethylamino)acetic acid: Similar functional groups but with a different carbon chain length.
2-(Dimethylamino)butanoic acid: Similar functional groups but with a longer carbon chain.
Uniqueness: 2-(Dimethylamino)-2-methylpropanoic acid hydrochloride is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in pharmaceutical research.
Properties
IUPAC Name |
2-(dimethylamino)-2-methylpropanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,5(8)9)7(3)4;/h1-4H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEOXYGSFYWPNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97874-26-5 | |
Record name | 2-(dimethylamino)-2-methylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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